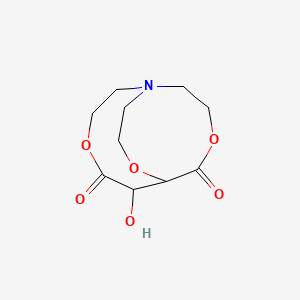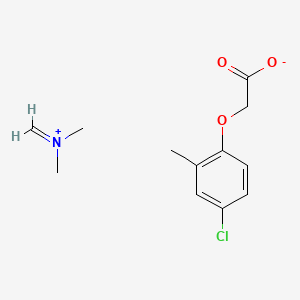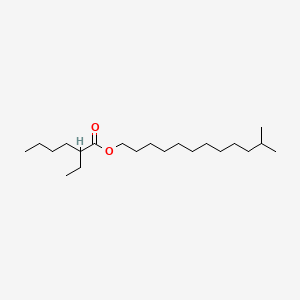
1-Naphthylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylammonium acetate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is a derivative of naphthalene, where the amine group is attached to the first carbon of the naphthalene ring, and it is paired with an acetate ion. This compound is known for its applications in various fields, including chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: 1-Naphthylammonium acetate can be synthesized through the reaction of 1-naphthylamine with acetic acid. The reaction typically involves mixing equimolar amounts of 1-naphthylamine and acetic acid in a suitable solvent, such as ethanol or water, and then heating the mixture to facilitate the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
化学反応の分析
Types of Reactions: 1-Naphthylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form 1-naphthylamine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
1-Naphthylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is used in staining techniques for identifying specific cell types, such as macrophages.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-naphthylammonium acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity. The acetate ion can also participate in biochemical pathways, influencing cellular processes.
類似化合物との比較
2-Naphthylammonium acetate: Similar structure but with the amine group attached to the second carbon of the naphthalene ring.
1-Naphthylamine: The parent amine without the acetate ion.
Naphthalene derivatives: Various compounds with different functional groups attached to the naphthalene ring.
Uniqueness: 1-Naphthylammonium acetate is unique due to its specific combination of the naphthylamine and acetate moieties, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
特性
CAS番号 |
71735-37-0 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
acetic acid;naphthalen-1-amine |
InChI |
InChI=1S/C10H9N.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4) |
InChIキー |
IFGNKKKUQMYCLW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C2C(=C1)C=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


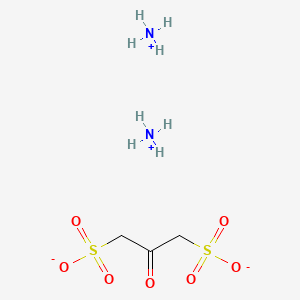

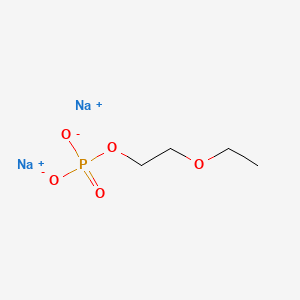
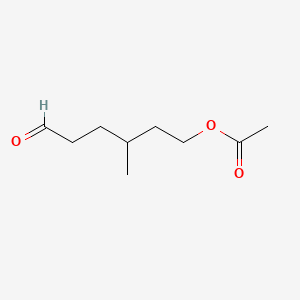
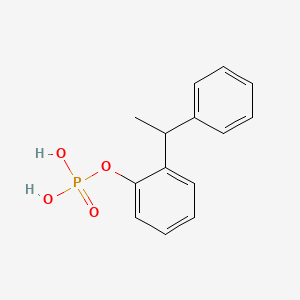
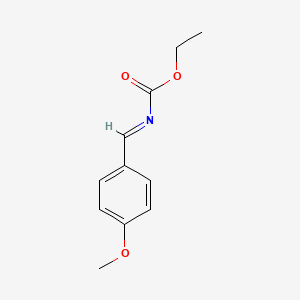
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

